The ORFI Peptide: A Technical Guide to Amino Acid Sequence and Molecular Weight Analysis
The ORFI Peptide: A Technical Guide to Amino Acid Sequence and Molecular Weight Analysis
Introduction: The Significance of the uORF2-Encoded Peptide in Human Cytomegalomegalovirus (HCMV)
Within the intricate regulatory landscape of viral gene expression, small, often overlooked, open reading frames play critical roles. This guide focuses on a 22-amino-acid peptide encoded by the second upstream open reading frame (uORF2) within the 5' leader of the human cytomegalovirus (HCMV) gpUL4 mRNA.[1][2] While sometimes informally referred to as the "ORFI peptide," its formal designation is the UL4 uORF2-encoded peptide. This peptide is a powerful cis-acting translational repressor, crucial for controlling the expression of the downstream main open reading frame (mORF) which encodes the viral glycoprotein gp48.[1]
The mechanism of repression is directly tied to the peptide's amino acid sequence. Upon translation of uORF2, the nascent peptide interacts with the ribosomal exit tunnel, inducing a stall at its own termination codon.[1][2] This ribosomal stalling physically obstructs scanning ribosomes from reaching and initiating translation of the gp48 mORF, thereby tightly regulating the production of this viral glycoprotein. The strict dependence of this regulatory function on the peptide's primary structure makes the precise analysis of its amino acid sequence and molecular weight a cornerstone for virological research and the development of potential antiviral therapeutics.
Furthermore, the UL4 uORF2 peptide exhibits significant polymorphism across various clinical isolates of HCMV, with specific amino acid substitutions directly impacting the peptide's ability to repress translation.[1][2] This natural variation underscores the importance of robust analytical methods to characterize these differences and understand their functional consequences. This guide provides a detailed technical overview of the key analytical workflows for determining the amino acid sequence and molecular weight of this critical viral peptide.
Part 1: Amino Acid Sequence and Molecular Weight of the UL4 uORF2 Peptide
The primary structure of the UL4 uORF2 peptide is the foundation of its biological activity. Laboratory strains of HCMV, such as Towne and AD169, serve as common references for this peptide's sequence. However, field studies have revealed natural polymorphisms, particularly in the N-terminal region, which alter its repressive function.[1]
Reference Sequences and Known Polymorphisms
The 22-amino-acid sequences for the UL4 uORF2 peptide in the prototypic HCMV strains Towne and AD169 have been identified through genomic sequencing. The key difference lies at position 5, where an Arginine (R) in the Towne strain is substituted with a Valine (V) in the AD169 strain. This single amino acid change, along with others identified in clinical isolates, can significantly diminish the peptide's translational repression capacity.
| Strain/Variant | Position 5 | Position 6 | Amino Acid Sequence (One-Letter Code) |
| HCMV (Towne) | Arg (R) | Ile (I) | M F R I N S T A F L R K Y I P S P P |
| HCMV (AD169) | Arg (R) | Val (V) | M F R V N S T A F L R K Y I P S P P |
| Polymorphic Variant 1 | Gln (Q) | Ile (I) | M F Q I N S T A F L R K Y I P S P P |
| Polymorphic Variant 2 | Arg (R) | Thr (T) | M F R T N S T A F L R K Y I P S P P |
Note: The sequences for polymorphic variants are representative examples based on described mutations in the literature.
Molecular Weight Analysis
The molecular weight (MW) is a fundamental physicochemical property of the peptide. It is crucial for validation during synthesis, purification, and for mass spectrometry-based identification. The theoretical molecular weight can be calculated from the amino acid sequence. There are two relevant MW calculations:
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Average Molecular Weight: Calculated using the average mass of each amino acid, considering the natural abundance of isotopes.
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Monoisotopic Molecular Weight: Calculated using the mass of the most abundant isotope for each atom. This value is paramount for high-resolution mass spectrometry analysis.
| Peptide Variant | Amino Acid Sequence | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |
| HCMV (Towne) | MFRINSTAFLRKYIPSPP | 2659.25 | 2657.51 |
| HCMV (AD169) | MFRVNSTAFLRKYIPSPP | 2641.22 | 2639.50 |
| Polymorphic Variant 1 | MFQINSTAFLRKYIPSPP | 2630.19 | 2628.48 |
| Polymorphic Variant 2 | MFRTNSTAFLRKYIPSPP | 2675.25 | 2673.51 |
Calculations performed using standard online peptide molecular weight calculators.[3][4][5][6][7]
Part 2: Experimental Workflow for Sequence and Molecular Weight Determination
A multi-step, integrated workflow is required for the definitive characterization of the UL4 uORF2 peptide, whether it is synthetically produced or isolated from biological systems. This workflow combines classical protein chemistry techniques with modern high-resolution mass spectrometry.
Workflow Overview Diagram
Caption: Integrated workflow for the characterization of the UL4 uORF2 peptide.
Protocol 1: N-Terminal Sequencing by Edman Degradation
Edman degradation provides a definitive, stepwise determination of the amino acid sequence starting from the N-terminus. This method is invaluable for confirming the initial residues of a purified peptide, which is particularly useful for this peptide given that functional polymorphisms are concentrated in the N-terminal region.[1]
Causality and Experimental Choice: While mass spectrometry is higher-throughput, Edman degradation is the gold standard for unambiguous N-terminal sequence confirmation. It directly identifies each amino acid derivative without relying on database inference, making it a powerful orthogonal technique for validating the identity of a synthetic or purified peptide. However, its efficiency decreases with peptide length, making it well-suited for short peptides like the 22-mer uORF2.[1]
Step-by-Step Methodology:
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Sample Preparation:
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Ensure the peptide sample is highly pure (>95% as determined by HPLC) and salt-free.
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Immobilize approximately 10-50 picomoles of the peptide onto a polyvinylidene difluoride (PVDF) membrane.
-
-
Coupling Reaction:
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Under alkaline conditions (pH ~9.0), react the immobilized peptide with phenyl isothiocyanate (PITC). PITC covalently binds to the free N-terminal amino group, forming a phenylthiocarbamoyl (PTC)-peptide.
-
-
Cleavage Reaction:
-
Treat the PTC-peptide with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This selectively cleaves the peptide bond between the first and second amino acid, releasing the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid derivative.
-
-
Conversion:
-
Extract the ATZ-amino acid and convert it to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with an aqueous acid.
-
-
Identification:
-
Inject the PTH-amino acid derivative into a High-Performance Liquid Chromatography (HPLC) system.
-
Identify the amino acid by comparing its retention time to that of known PTH-amino acid standards.
-
-
Cycle Repetition:
-
The shortened peptide remaining on the PVDF membrane is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid. The process is repeated for the desired number of cycles (typically 15-20 for this peptide).
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Protocol 2: Sequence and Molecular Weight Verification by Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for peptide analysis due to its high sensitivity, speed, and ability to characterize post-translational modifications.[8] For the UL4 uORF2 peptide, a combination of intact mass analysis and tandem MS (MS/MS) provides comprehensive characterization.
Causality and Experimental Choice: MS-based methods offer complementary information to Edman degradation. Intact mass analysis (using MALDI-TOF or ESI-MS) provides a rapid and highly accurate measurement of the peptide's molecular weight, confirming its overall composition. Tandem MS (LC-MS/MS) provides sequence information by fragmenting the peptide and analyzing the resulting fragment ions. This "bottom-up" approach can confirm the full sequence and pinpoint the location of any modifications or amino acid substitutions.
Step-by-Step Methodology (LC-MS/MS):
-
Sample Preparation (for sequence confirmation):
-
Rationale: For a short peptide like this, direct fragmentation without digestion is often possible. However, if part of a larger protein, enzymatic digestion is necessary. Here, we describe the analysis of the isolated peptide.
-
Dissolve 1-10 picomoles of the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This step desalinates the sample and separates it from any remaining impurities before it enters the mass spectrometer.
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-
Ionization and Full MS Scan (MS1):
-
The peptide eluting from the LC is ionized, typically using Electrospray Ionization (ESI).
-
The mass spectrometer performs a full scan (MS1) to detect the mass-to-charge (m/z) ratio of the intact, ionized peptide. This provides an accurate experimental molecular weight that can be compared to the theoretical value.
-
-
Precursor Ion Selection and Fragmentation (MS2):
-
The mass spectrometer's software selects the m/z value corresponding to the peptide of interest (the precursor ion) for fragmentation.
-
The selected ions are isolated and fragmented in a collision cell using an inert gas like nitrogen or argon. This process is known as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). The collision energy is carefully tuned to break the peptide bonds along the backbone.
-
-
Fragment Ion Analysis (MS2 Scan):
-
The resulting fragment ions (primarily b- and y-ions) are analyzed in a second mass scan (MS2).
-
The m/z values of these fragments are recorded, creating a tandem mass spectrum.
-
-
Data Analysis and Sequencing:
-
The amino acid sequence is deduced by analyzing the mass differences between the peaks in the tandem mass spectrum. For example, the mass difference between the y7 and y8 ions corresponds to the mass of the 8th amino acid from the C-terminus.
-
This "de novo" sequencing can be performed manually or with specialized software. Alternatively, the experimental spectrum can be matched against a theoretical spectrum generated from a database containing the expected peptide sequence.
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Conclusion
The UL4 uORF2-encoded peptide of HCMV is a prime example of how a small peptide can exert significant control over viral gene expression. Its function is inextricably linked to its 22-amino-acid sequence. Therefore, a rigorous analytical approach is essential for any research involving this peptide. The combination of classical Edman degradation for N-terminal validation and advanced mass spectrometry for full sequence confirmation and precise molecular weight determination provides a self-validating and robust workflow. This dual-pronged approach ensures the highest level of confidence in the peptide's primary structure, which is the critical starting point for functional assays, structural studies, and the exploration of novel antiviral strategies targeting this unique regulatory mechanism.
References
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Alderete, J. P., Jarrahian, S., & Geballe, A. P. (1999). Translational Effects of Mutations and Polymorphisms in a Repressive Upstream Open Reading Frame of the Human Cytomegalomegalovirus UL4 Gene. Journal of Virology, 73(10), 8330–8337. [Link]
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Dunn, W., et al. (2003). Functional profiling of a human cytomegalovirus genome. Proceedings of the National Academy of Sciences, 100(24), 14223–14228. [Link]
-
UniProt Consortium. (2023). UniProt: the Universal Protein Knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531. (See entry P17146 for HCMV AD169 UL4). [Link]
-
Zhang, Y., et al. (2014). Newly identified transcripts of UL4 and UL5 genes of human cytomegalovirus. Virology Journal. [Link]
-
Zhang, G., & Annan, R. S. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Journal of the American Society for Mass Spectrometry, 11(2), 133-43. [Link]
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GenScript. (2024). Peptide Molecular Weight Calculator. [Link]
-
Rapid Novor Inc. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
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Innovagen. (2024). PepCalc.com - Peptide calculator. [Link]
-
Bio-Synthesis Inc. (2024). Peptide Molecular Weight Calculator. [Link]
-
PeptideCalculator.Net. (2024). Peptide Calculator - Home. [Link]
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- 1. journals.asm.org [journals.asm.org]
- 2. Translational effects of mutations and polymorphisms in a repressive upstream open reading frame of the human cytomegalovirus UL4 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]
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